N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
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Overview
Description
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a biphenyl group, a piperazine ring, and an acetohydrazide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting an acyl hydrazine with an aldehyde or ketone, leading to the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)phenylamine: Shares the piperazine and benzyl groups but lacks the biphenyl and acetohydrazide moieties.
3-(4-Benzylpiperazin-1-yl)propan-1-amine: Contains the piperazine and benzyl groups but differs in the overall structure and functional groups.
Uniqueness
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is unique due to its combination of the biphenyl group, piperazine ring, and acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
303107-60-0 |
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Molecular Formula |
C27H30N4O |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H30N4O/c1-22(24-12-14-26(15-13-24)25-10-6-3-7-11-25)28-29-27(32)21-31-18-16-30(17-19-31)20-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,29,32)/b28-22+ |
InChI Key |
BAEKDXLKCSGVRM-XAYXJRQQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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